Mal-PEG8-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mal-PEG8-acid: A Useful Tool in PROTAC Development

Mal-PEG8-acid is a molecule finding increasing application in the scientific research field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to remove unwanted proteins []. Mal-PEG8-acid functions as a linker molecule within a PROTAC, connecting two key components:

- Target Binding Moiety: This portion of the PROTAC specifically recognizes and binds to the protein targeted for degradation.

- E3 Ligase Recruiting Moiety: This moiety interacts with E3 ligases, cellular enzymes responsible for tagging proteins for breakdown [].

Properties of Mal-PEG8-acid for PROTAC Design

Mal-PEG8-acid possesses several features that make it a valuable tool for PROTAC development [, ]:

Structure

It consists of three key functional groups:

- Maleimide group: This group readily reacts with thiol (sulfhydryl) groups on target proteins, forming a covalent bond [].

- Poly(ethylene glycol) (PEG) spacer: This hydrophilic chain increases the water solubility of the entire PROTAC molecule, improving its biocompatibility [].

- Carboxylic acid group: This group can be used to attach the E3 ligase recruiting moiety via amide bond formation using coupling agents [].

Biocompatibility

The PEG spacer enhances the molecule's water solubility and reduces its potential for immunogenicity, making it more biocompatible within living organisms [].

Versatility

The presence of two reactive groups (maleimide and carboxylic acid) allows for the conjugation of diverse target binding moieties and E3 ligase recruiting moieties, facilitating the design of PROTACs targeting a wide range of proteins [, ].

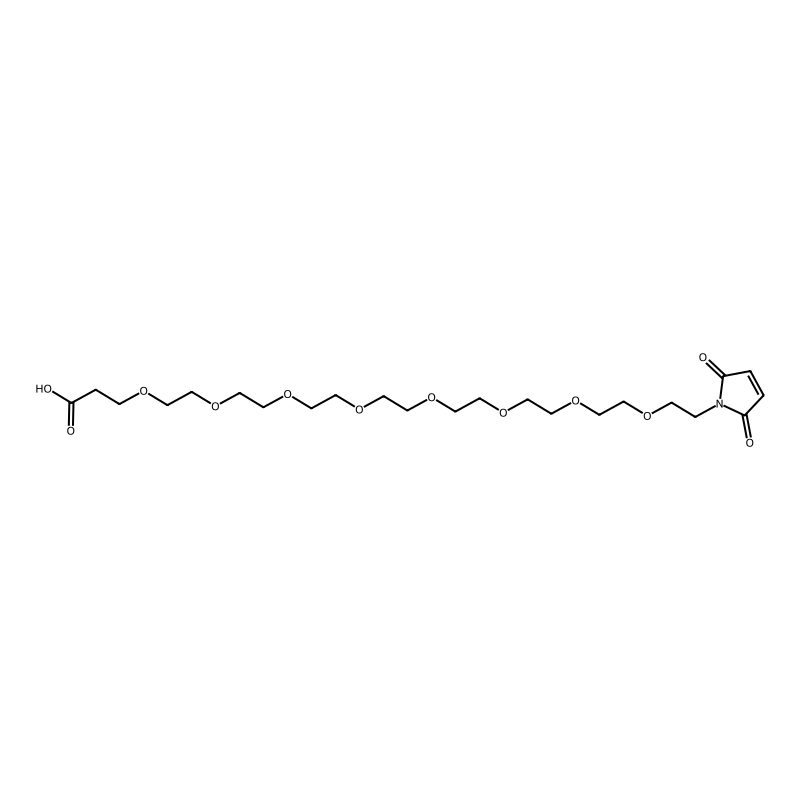

Mal-PEG8-acid is a polyethylene glycol derivative that features a maleimide functional group and a terminal carboxylic acid. Its molecular formula is C23H39NO12, with a molecular weight of approximately 521.6 g/mol. The presence of the hydrophilic polyethylene glycol spacer enhances its solubility in aqueous environments, making it particularly useful in biochemical applications. The maleimide group allows for specific covalent bonding with thiol groups, facilitating the conjugation of biomolecules, while the terminal carboxylic acid can react with primary amines in the presence of coupling agents to form stable amide bonds .

Mal-PEG8-acid itself doesn't have a direct mechanism of action in biological systems. Its primary function is as a linker molecule in PROTAC development. PROTACs are designed to hijack a cell's natural protein degradation machinery (ubiquitin-proteasome system) to target and degrade a specific protein of interest []. Mal-PEG8-acid, with its bifunctional groups, helps bridge the gap between the PROTAC molecule and the two target proteins:

- The maleimide group covalently binds to a protein containing a free cysteine (often an E3 ubiquitin ligase) [].

- The linker (PEG spacer) provides flexibility and helps with target protein recruitment.

- The carboxylic acid is used to attach a ligand that binds specifically to the protein of interest (targeted for degradation) [].

By bringing the E3 ligase and the target protein in close proximity, Mal-PEG8-acid facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation by the proteasome [].

- Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly selective and is commonly used in bioconjugation techniques .

- Amide Bond Formation: The terminal carboxylic acid can react with primary amines when activated by coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide or dicyclohexylcarbodiimide. This reaction results in the formation of stable amide bonds, which are crucial for linking various biomolecules .

Mal-PEG8-acid exhibits significant biological activity due to its ability to facilitate the attachment of therapeutic agents to proteins or other biomolecules. The covalent bond formed between the maleimide and thiol groups is particularly useful in drug delivery systems and in creating targeted therapies. Its hydrophilic nature also aids in improving the pharmacokinetics and solubility of conjugated drugs, enhancing their efficacy in biological systems .

The synthesis of Mal-PEG8-acid typically involves the following steps:

- Preparation of Polyethylene Glycol Backbone: A polyethylene glycol polymer is synthesized or obtained.

- Functionalization: The maleimide group is introduced through a reaction with maleic anhydride or similar compounds.

- Terminal Carboxylic Acid Addition: A carboxylic acid group is added to the terminal end, often through esterification processes.

- Purification: The final product is purified using techniques such as precipitation or chromatography to ensure high purity levels (typically above 95%) .

Mal-PEG8-acid has diverse applications across various fields:

- Bioconjugation: It is widely used for attaching drugs, peptides, or proteins to enhance their therapeutic properties.

- Drug Delivery Systems: Its ability to improve solubility and stability makes it suitable for formulating drugs that are poorly soluble in water.

- Diagnostics: It can be employed in developing diagnostic assays where precise biomolecule attachment is required .

Studies involving Mal-PEG8-acid often focus on its interactions with thiol-containing biomolecules and primary amines. These interactions are critical for understanding how Mal-PEG8-acid can be utilized effectively in drug delivery and therapeutic applications. Research indicates that the efficiency of conjugation can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles .

Several compounds share structural similarities with Mal-PEG8-acid, but each has unique characteristics:

Mal-PEG8-acid stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for applications requiring stable conjugation without compromising solubility.

Molecular Architecture: Maleimide-Polyethylene Glycol Octaethylene-Carboxylic Acid Motif

Maleimide-polyethylene glycol octaethylene-carboxylic acid represents a heterobifunctional polyethylene glycol derivative featuring distinct reactive termini connected through a hydrophilic polyethylene glycol spacer [1] [2]. The molecular architecture comprises three principal structural domains: a maleimide functional group at one terminus, an octaethylene glycol chain as the central spacer, and a carboxylic acid group at the opposing terminus [3] [7].

The maleimide moiety consists of a five-membered heterocyclic ring containing two carbonyl groups in positions 2 and 5, with a nitrogen atom bridging the unsaturated carbon-carbon double bond [1] [5]. This electrophilic center exhibits high reactivity toward nucleophilic thiol groups, forming stable thioether linkages through Michael addition chemistry [8] [12]. The maleimide ring adopts a planar configuration that facilitates optimal orbital overlap during conjugation reactions [13].

The central polyethylene glycol octaethylene spacer contains eight repeating ethylene oxide units, providing a flexible hydrophilic bridge between the terminal functional groups [1] [3]. Each ethylene oxide unit contributes 44 daltons to the molecular mass, with the octaethylene chain contributing approximately 352 daltons to the overall molecular weight [25] [26]. The polyethylene glycol backbone adopts extended conformations in aqueous solution due to favorable interactions between ether oxygens and surrounding water molecules [22] [29].

The carboxylic acid terminus contains a terminal propanoic acid group connected to the polyethylene glycol chain through an ether linkage [1] [3]. This functional group provides sites for conjugation with primary amine-containing molecules through amide bond formation in the presence of carbodiimide coupling agents [2] [6]. The carboxylic acid functionality exhibits typical acid-base behavior with a pKa value consistent with aliphatic carboxylic acids [13].

| Structural Component | Chemical Formula | Molecular Contribution (Da) | Functional Characteristics |

|---|---|---|---|

| Maleimide Group | C₄H₃NO₂ | 97.07 | Thiol-reactive electrophile |

| Octaethylene Spacer | C₁₆H₃₂O₈ | 352.4 | Hydrophilic flexible linker |

| Carboxylic Acid Terminus | C₃H₅O₃ | 73.07 | Amine-reactive nucleophile |

Molecular Weight Distribution and Monodispersity

Maleimide-polyethylene glycol octaethylene-carboxylic acid exhibits characteristics consistent with synthetic polyethylene glycol derivatives regarding molecular weight distribution and polydispersity [1] [14]. The compound possesses a theoretical molecular weight of 521.6 daltons based on its defined chemical structure with eight ethylene oxide repeating units [1] [3].

Commercial preparations of maleimide-polyethylene glycol octaethylene-carboxylic acid typically demonstrate narrow molecular weight distributions with polydispersity index values ranging from 1.02 to 1.05 [25] [26]. These low polydispersity index values indicate highly monodisperse character, distinguishing this compound from traditional polymer polyethylene glycol products that exhibit broader molecular weight distributions [27] [28].

Mass spectrometric analysis reveals the exact molecular mass as 521.24722568 daltons, confirming the precise molecular composition of twenty-three carbon atoms, thirty-nine hydrogen atoms, one nitrogen atom, and twelve oxygen atoms [1]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides accurate molecular weight determination with minimal fragmentation [14] [17].

The monodisperse nature of maleimide-polyethylene glycol octaethylene-carboxylic acid results from its discrete synthesis rather than polymerization processes [27] [28]. This characteristic enables reproducible conjugation stoichiometry and predictable pharmacokinetic behavior in bioconjugation applications [14].

| Property | Value | Analytical Method | Reference Standard |

|---|---|---|---|

| Theoretical Molecular Weight | 521.6 Da | Calculated | Chemical formula |

| Exact Molecular Mass | 521.24722568 Da | Mass spectrometry | Monoisotopic mass |

| Polydispersity Index | 1.02-1.05 | Gel permeation chromatography | Narrow distribution |

| Purity | ≥95% | High-performance liquid chromatography | Commercial specification |

Solubility Characteristics in Aqueous and Organic Media

Maleimide-polyethylene glycol octaethylene-carboxylic acid demonstrates excellent solubility characteristics across diverse solvent systems due to its amphiphilic molecular architecture [2] [8]. The compound exhibits high aqueous solubility exceeding 10 milligrams per milliliter in water and phosphate-buffered solutions [3] [9].

The hydrophilic polyethylene glycol octaethylene spacer contributes significantly to aqueous solubility through hydrogen bonding interactions between ether oxygen atoms and water molecules [2] [5]. Each ethylene oxide unit provides multiple sites for water coordination, creating an extensive hydration shell around the polymer backbone [22]. The terminal carboxylic acid group further enhances aqueous solubility through ionization at physiological pH values [13].

In organic solvents, maleimide-polyethylene glycol octaethylene-carboxylic acid demonstrates broad compatibility with polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and methylene chloride [8] [25]. The compound shows moderate solubility in alcoholic solvents and limited solubility in nonpolar organic media such as toluene and diethyl ether [25] [26].

The solubility profile enables versatile application in both aqueous bioconjugation reactions and organic synthesis procedures [9]. Stock solutions prepared in dimethyl sulfoxide or dimethylformamide remain stable for extended periods when stored under appropriate conditions [25] [30].

| Solvent Category | Specific Solvents | Solubility (mg/mL) | Interaction Mechanism |

|---|---|---|---|

| Aqueous Media | Water, phosphate buffer | >10 | Hydrogen bonding |

| Polar Aprotic | Dimethyl sulfoxide, dimethylformamide | High | Dipole interactions |

| Chlorinated | Methylene chloride, chloroform | Moderate | Van der Waals forces |

| Alcoholic | Methanol, ethanol | Limited | Hydrogen bonding |

| Nonpolar | Toluene, diethyl ether | Minimal | Hydrophobic exclusion |

pH-Dependent Reactivity Profiles

The reactivity of maleimide-polyethylene glycol octaethylene-carboxylic acid exhibits pronounced pH dependence, particularly regarding the maleimide-thiol conjugation reaction [12] [13]. Optimal reactivity occurs within the pH range of 6.5 to 7.5, where thiol nucleophilicity is maximized while maintaining maleimide stability [8] [12].

At physiological pH values around 7.4, the maleimide group demonstrates approximately 1000-fold greater reactivity toward thiol groups compared to primary amines [8]. This selectivity results from the enhanced nucleophilicity of thiolate anions formed through thiol deprotonation at slightly basic pH conditions [12] [13]. The Henderson-Hasselbalch relationship governs the thiol-thiolate equilibrium, with reaction rates directly correlating to thiolate concentration [12].

Elevated pH conditions above 7.5 promote competing side reactions including maleimide hydrolysis and non-specific amine conjugation [8] [13]. Hydrolysis rates increase substantially at pH values exceeding 8.0, leading to ring-opening and loss of thiol reactivity [16]. The hydrolysis half-life decreases from several hours at pH 7.4 to minutes at pH 9.0 [16].

Acidic conditions below pH 6.0 significantly reduce reaction rates due to decreased thiolate formation and protonation of the carboxylic acid terminus [12] [13]. The carboxylic acid group exhibits typical aliphatic acid behavior with enhanced reactivity toward amines under slightly basic conditions in the presence of coupling agents [6].

| pH Range | Maleimide Reactivity | Carboxylic Acid State | Reaction Characteristics |

|---|---|---|---|

| 5.0-6.0 | Low | Protonated | Reduced thiol conjugation |

| 6.5-7.5 | Optimal | Partially ionized | Maximum thiol selectivity |

| 7.5-8.5 | Moderate | Ionized | Competing hydrolysis |

| 8.5-10.0 | Diminished | Fully ionized | Rapid hydrolysis |

Stepwise Solid-Phase Synthesis Approaches

Solid-phase synthesis represents a fundamental methodology for the controlled preparation of Mal-PEG8-acid with high purity and defined molecular characteristics. This approach leverages the advantages of heterogeneous reaction conditions to facilitate purification and minimize side reactions that commonly plague solution-phase methodologies [1] [2].

The solid-phase synthesis of Mal-PEG8-acid typically employs Wang resin as the polymeric support, which provides 4-benzyloxy benzyl alcohol functionalities with loading capacities reaching 1.0 millimoles per gram [1]. The synthesis begins with the attachment of tetraethylene glycol derivative monomer units through a systematic three-step cycle comprising deprotonation, Williamson ether formation, and detritylation reactions [1].

The deprotonation step utilizes potassium tert-butoxide in tetrahydrofuran at ambient temperature for thirty minutes, converting the resin-bound hydroxyl groups to alkoxide nucleophiles [1]. This mild basic treatment effectively penetrates the polystyrene matrix while avoiding depolymerization reactions that can occur under harsher conditions [1]. The coupling reaction proceeds via Williamson ether formation using 4,4'-dimethoxytrityl-protected tetraethylene glycol tosylate at concentrations of 0.31 molar in tetrahydrofuran [1].

Critical to the success of solid-phase synthesis is the implementation of multiple coupling cycles to ensure complete conversion. Research has demonstrated that repeating the deprotonation and coupling steps three times under identical conditions achieves quantitative functionalization [1]. The detritylation step employs three percent trichloroacetic acid in dichloromethane followed by three percent trichloroacetic acid in toluene to remove the 4,4'-dimethoxytrityl protecting groups [1].

Monitoring reaction progress represents a significant advantage of solid-phase methodology. Electrospray ionization mass spectrometry provides real-time assessment of coupling efficiency and enables identification of incomplete reactions [1]. The systematic nature of solid-phase synthesis permits precise control over polyethylene glycol chain length and functionality distribution, critical parameters for pharmaceutical applications.

The functionalization with maleimide groups requires careful consideration of reaction conditions to maintain the integrity of both the polyethylene glycol backbone and the electrophilic maleimide moiety. The incorporation of maleimide functionality typically occurs through reaction with maleimide-containing acid chlorides, such as 3-maleimidopropionic acid chloride, under anhydrous conditions [2] [3].

Temperature control emerges as a critical parameter in solid-phase synthesis, with reactions conducted at ambient temperature providing optimal balance between reaction rate and selectivity [1]. Higher temperatures increase the risk of thermal decomposition of the maleimide functionality and promote side reactions that compromise product purity [4].

Solution-Phase Coupling Strategies

Solution-phase synthesis methodologies offer complementary approaches to solid-phase techniques, providing advantages in terms of reaction monitoring and scalability for industrial production. These methodologies rely on traditional organic synthesis principles while addressing the unique challenges associated with polyethylene glycol derivatization [5] [6].

The solution-phase approach typically begins with the preparation of appropriately functionalized polyethylene glycol precursors bearing terminal hydroxyl, amine, or carboxyl functionalities. The introduction of maleimide groups occurs through various coupling strategies, with the most prevalent involving the reaction of amino-terminated polyethylene glycols with maleic anhydride or succinimidyl maleimide derivatives [5] [6].

Carbodiimide-mediated coupling represents a widely employed strategy for solution-phase synthesis. The reaction between carboxyl-terminated polyethylene glycol and maleimide-containing amines proceeds through the formation of active ester intermediates using reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole [5] [6]. This methodology provides excellent control over reaction stoichiometry and permits monitoring of conversion through analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Alternative coupling strategies employ N-hydroxysuccinimide chemistry for the activation of carboxylic acid functionalities. The formation of N-hydroxysuccinimide esters proceeds under mild conditions and provides reactive intermediates that couple efficiently with amino-functionalized polyethylene glycols [5] [6]. This approach offers advantages in terms of reaction selectivity and compatibility with sensitive functional groups.

The implementation of protection strategies becomes essential in solution-phase synthesis to prevent unwanted side reactions. The maleimide functionality requires protection from nucleophilic attack during coupling reactions, typically achieved through the use of reversible blocking groups that can be removed under mild conditions following successful coupling [5] [6].

Solvent selection plays a crucial role in solution-phase synthesis, influencing both reaction rate and product distribution. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for both reactants and products while minimizing competitive side reactions [5] [6]. The absence of protic solvents prevents premature hydrolysis of activated intermediates and maintains the integrity of the maleimide functionality.

Purification of solution-phase products presents unique challenges due to the polydisperse nature of polyethylene glycol derivatives and the similarity in physical properties between starting materials and products. Precipitation techniques using diethyl ether or petroleum ether provide effective separation of polyethylene glycol derivatives from low molecular weight impurities [5] [6]. Chromatographic purification using size-exclusion or reverse-phase methodologies enables more sophisticated separation of closely related products.

Critical Quality Attributes in Industrial Production

The industrial production of Mal-PEG8-acid requires stringent control of critical quality attributes to ensure consistent product performance and regulatory compliance. These attributes encompass chemical purity, molecular weight distribution, functional group integrity, and contaminant levels, each requiring specific analytical methodologies for verification [7] [8] [9].

Chemical purity represents the primary quality attribute, with specifications typically requiring greater than 95.0 percent purity as determined by high-performance liquid chromatography [8] [10]. The achievement of this specification necessitates optimization of synthetic procedures to minimize side reactions and implementation of purification protocols that effectively remove process-related impurities [8] [9].

Molecular weight distribution constitutes another critical quality attribute, with industrial specifications favoring narrow, monodisperse products over polydisperse distributions [8] [11]. The polydispersity index, calculated as the ratio of weight-average to number-average molecular weight, should not exceed 1.05 for pharmaceutical applications [8]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides the primary analytical technique for molecular weight characterization, offering resolution sufficient to distinguish individual oligomers within the distribution [8].

Functional group integrity requires verification through nuclear magnetic resonance spectroscopy, with particular attention to the maleimide functionality [8] . The integration ratio between maleimide vinyl protons and polyethylene glycol backbone protons provides quantitative assessment of functionalization efficiency [13]. Specifications typically require greater than 95.0 percent maleimide functionality as determined by proton nuclear magnetic resonance integration [8] .

Water content represents a critical process parameter due to the hygroscopic nature of polyethylene glycol derivatives and the potential for maleimide hydrolysis under humid conditions [14] [8]. Karl Fischer titration provides accurate determination of moisture content, with specifications typically requiring less than 0.5 percent water by weight [14] [8].

Heavy metal contamination requires monitoring due to the use of catalytic systems in polyethylene glycol synthesis and the potential for contamination from processing equipment [7] [8]. Inductively coupled plasma mass spectrometry enables detection of metallic contaminants at parts-per-million levels, with specifications typically requiring less than 10 parts per million total heavy metals [7] [8].

Endotoxin levels require particular attention for pharmaceutical applications, with specifications typically requiring less than 1.0 endotoxin units per milligram of product [15] [8]. The limulus amebocyte lysate assay provides sensitive detection of bacterial endotoxins, enabling compliance with pharmaceutical manufacturing requirements [15] [8].

Storage stability represents an increasingly important quality attribute, with products required to maintain chemical and functional integrity for extended periods under specified storage conditions [14] [8]. Accelerated stability studies conducted at elevated temperatures provide predictive data for long-term storage performance, with acceptable products demonstrating no significant degradation after twelve months storage at minus twenty degrees Celsius [14] [8].

The implementation of Quality by Design principles in industrial production requires identification of critical process parameters that influence product quality attributes [15] [9]. These parameters include reaction temperature, pH, reaction time, solvent composition, and purification conditions, each requiring careful optimization and control to ensure consistent product quality [15] [9].

Advanced Analytical Techniques

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has emerged as the definitive analytical technique for characterizing polyethylene glycol derivatives, providing unparalleled resolution for molecular weight determination and structural elucidation [16] [17] [18]. This soft ionization technique enables analysis of intact macromolecules with minimal fragmentation, making it ideally suited for the characterization of Mal-PEG8-acid [19] [17].

The success of matrix-assisted laser desorption ionization analysis depends critically on matrix selection and sample preparation protocols [17] [20]. For polyethylene glycol derivatives, 2,5-dihydroxybenzoic acid represents the optimal matrix choice, providing strong absorption at the standard 337-nanometer nitrogen laser wavelength while promoting efficient energy transfer to the analyte [17] [20] [21]. The matrix concentration typically ranges from 10 to 20 milligrams per milliliter in acetonitrile-water mixtures, with the precise composition optimized to achieve uniform crystal formation [17] [20].

Sample preparation requires careful attention to analyte concentration and matrix-to-analyte ratios to achieve optimal signal intensity and resolution [17] [20]. Analyte concentrations between 1 and 10 milligrams per milliliter provide sufficient material for detection while avoiding signal suppression effects that occur at higher concentrations [17] [20]. Matrix-to-analyte ratios between 1000:1 and 10000:1 ensure adequate matrix coverage while minimizing chemical noise from matrix-related ions [17] [20].

Cationization agent selection significantly influences ionization efficiency and spectral quality for polyethylene glycol derivatives [17] [20]. Sodium trifluoroacetate represents the most effective cationization agent, promoting formation of stable sodium adduct ions that appear as sharp, well-resolved peaks in the mass spectrum [17] [20] [21]. The optimal concentration ranges from 0.1 to 1.0 milligrams per milliliter, providing sufficient cation availability without causing peak broadening or splitting [17] [20].

Instrumental parameters require optimization to achieve maximum sensitivity and resolution for polyethylene glycol analysis [17] [20]. Linear time-of-flight detection mode provides optimal results for molecular weight determination, offering superior mass accuracy compared to reflectron mode for high molecular weight analytes [17] [20]. Acceleration voltages between 20 and 25 kilovolts provide optimal ion transmission and detection efficiency for the molecular weight range of Mal-PEG8-acid [17] [20].

Data interpretation for polyethylene glycol derivatives requires careful consideration of the polydisperse nature of these materials and the potential for multiple ionization states [17] [18]. The mass spectrum typically displays a series of peaks separated by 44 mass units, corresponding to individual ethylene oxide repeat units within the distribution [17] [18]. The envelope shape provides information about molecular weight distribution, while peak spacing confirms the polyethylene glycol backbone structure [17] [18].

Quantitative analysis using matrix-assisted laser desorption ionization requires consideration of ionization efficiency variations across the molecular weight distribution and potential discrimination effects [17] [18]. Calibration using well-characterized polyethylene glycol standards enables accurate molecular weight determination and assessment of polydispersity [17] [18]. Internal standards can provide compensation for matrix effects and improve quantitative accuracy [17] [18].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Mal-PEG8-acid, enabling verification of molecular connectivity, functional group integrity, and quantitative determination of composition [22] [13]. Both proton and carbon-13 nuclear magnetic resonance techniques contribute essential information for complete characterization [22] [13].

Proton nuclear magnetic resonance spectroscopy offers direct assessment of functional group integrity through characteristic chemical shift patterns [22] [13]. The maleimide vinyl protons appear as a sharp singlet at 6.6 to 6.8 parts per million, providing unambiguous identification of this critical functional group [22] . The integration of this signal relative to other proton resonances enables quantitative determination of maleimide functionality [22] [13].

The polyethylene glycol backbone generates a complex multiplet pattern centered at 3.5 to 3.7 parts per million, corresponding to the overlapping resonances of the -OCH2CH2O- repeat units [22] [13]. The integration of this signal provides direct measurement of polyethylene glycol chain length and can be used to calculate average molecular weight [13]. Careful baseline correction and phase adjustment are essential for accurate integration of these overlapping signals [13].

The carboxylic acid terminus contributes characteristic resonances that confirm the presence of this functional group [22] . The methylene protons adjacent to the carboxyl group appear as a triplet at 2.6 to 2.8 parts per million, while protons adjacent to the maleimide nitrogen appear at 3.8 to 4.0 parts per million [22] . These signals provide verification of the complete molecular structure and enable assessment of structural integrity [22] .

Quantitative analysis by nuclear magnetic resonance requires careful attention to experimental parameters to ensure accurate integration ratios [13]. Relaxation delay times between pulse sequences must be sufficient to allow complete spin-lattice relaxation, typically requiring delays of 10 to 30 seconds for polyethylene glycol derivatives [13]. The use of internal standards can improve quantitative accuracy and provide verification of integration procedures [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information and enables assessment of backbone integrity [22] [13]. The ethylene oxide carbons appear at approximately 70 parts per million, while carbonyl carbons from the maleimide and carboxylic acid groups appear in the 160 to 180 parts per million region [22] [13]. The relative intensities of these signals provide additional verification of molecular composition [22] [13].

Two-dimensional nuclear magnetic resonance techniques offer enhanced structural characterization capabilities for complex polyethylene glycol derivatives [22] [13]. Correlation spectroscopy experiments enable assignment of overlapping resonances and provide connectivity information that confirms molecular structure [22] [13]. Nuclear Overhauser effect spectroscopy can provide information about spatial relationships between functional groups and backbone structure [22] [13].

The application of nuclear magnetic resonance for purity assessment requires consideration of detection limits and sensitivity for impurities [22] [13]. Major impurities such as unreacted starting materials or hydrolysis products can be detected at levels below 5 percent [22] [13]. However, trace impurities may require concentration techniques or alternative analytical methods for detection [22] [13].

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as the primary analytical technique for purity assessment and impurity profiling of Mal-PEG8-acid, offering superior resolution and sensitivity for quality control applications [10] [23] [24]. The development of effective chromatographic methods requires careful optimization of stationary phase, mobile phase composition, and detection parameters [23] [24] [25].

Reverse-phase chromatography using octadecylsilane stationary phases provides the most widely applicable methodology for polyethylene glycol analysis [10] [24] [25]. The hydrophobic interaction between the polyethylene glycol backbone and the alkyl chains enables separation based on molecular weight and functional group composition [24] [25]. Column dimensions of 4.6 by 150 millimeters with 5-micrometer particle size provide optimal balance between resolution and analysis time [10] [25].

Mobile phase optimization represents a critical aspect of method development, with aqueous-organic gradients providing the most effective separation conditions [10] [24] [25]. The use of 0.1 percent trifluoroacetic acid in both aqueous and organic phases improves peak symmetry and enhances detection sensitivity [10] [25]. Gradient elution from 20 to 80 percent acetonitrile over 30 minutes provides adequate resolution for most applications [10] [25].

Detection wavelength selection depends on the specific functional groups present in the analyte and the desired sensitivity [10] [24] [25]. Detection at 210 nanometers provides universal response for polyethylene glycol derivatives through absorption by the ether linkages [10] [25]. Detection at 254 nanometers offers enhanced selectivity for maleimide-containing compounds while reducing interference from non-aromatic impurities [10] [24] [25].

Critical conditions chromatography represents an advanced technique for the separation of polyethylene glycol derivatives based solely on functional group differences [24]. Under critical conditions, the retention of the polyethylene glycol backbone becomes independent of molecular weight, enabling separation based purely on end-group functionality [24]. This technique proves particularly valuable for assessing functionalization efficiency and detecting mono-functional impurities in di-functional products [24].

The implementation of two-dimensional chromatographic techniques offers enhanced separation power for complex polyethylene glycol mixtures [26] [27]. The combination of size-exclusion chromatography in the first dimension with reverse-phase chromatography in the second dimension enables comprehensive characterization of molecular weight distribution and functional group heterogeneity [26] [27]. This approach proves particularly valuable for characterizing high molecular weight, multi-arm polyethylene glycol derivatives [26] [27].

Quantitative analysis by high-performance liquid chromatography requires careful consideration of response factors and detector linearity [23] [25]. The response of ultraviolet detectors varies significantly with molecular weight and functional group composition, necessitating the use of appropriate standards for calibration [23] [25]. External standard calibration using authentic reference materials provides the most accurate quantitative results [23] [25].

Method validation according to International Conference on Harmonisation guidelines ensures the reliability and reproducibility of chromatographic analyses [23]. Specificity testing demonstrates the ability to distinguish the analyte from impurities and degradation products [23]. Linearity assessment confirms proportional response across the analytical range, while precision studies evaluate method reproducibility [23]. Accuracy determination through recovery studies validates the quantitative performance of the method [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.